Allethrin

Content Navigation

CAS Number

Product Name

IUPAC Name

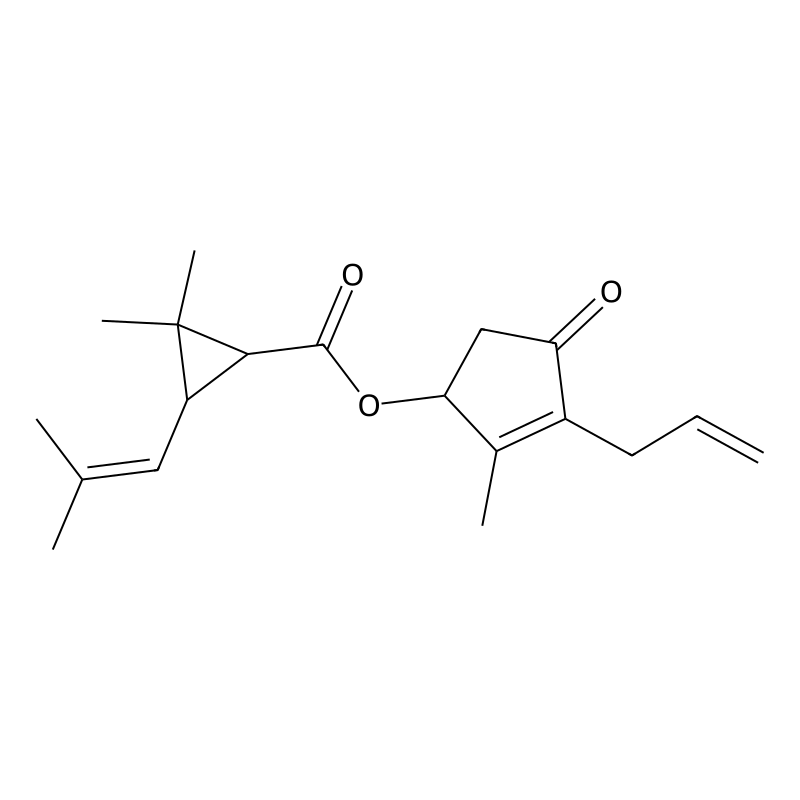

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Allethrin is a synthetic compound classified as a pyrethroid, which is a type of insecticide modeled after the natural insecticidal properties found in chrysanthemum flowers. First synthesized in 1949 by Milton S. Schechter, allethrin is primarily used for controlling household pests such as mosquitoes and flies. It appears as a clear amber-colored viscous liquid that is insoluble in water and denser than it

- Toxicity: Allethrin is moderately toxic to humans through inhalation, ingestion, or skin absorption []. It can cause irritation of the skin, eyes, and respiratory tract.

- Environmental Impact: While allethrin breaks down relatively quickly in sunlight, it can be highly toxic to fish and aquatic invertebrates [].

- Safety Precautions: When handling allethrin, it is crucial to wear appropriate personal protective equipment (PPE) like gloves, eye protection, and respirators to minimize exposure [].

- Mode of Action: Allethrin disrupts the nervous system of insects by targeting sodium channels in their nerve cells. This makes it a potent insecticide, and researchers can use it to study how insects react to insecticides in general.

- Specificity: Allethrin primarily affects insects and has lower toxicity for mammals compared to some other insecticides. This allows researchers to use it in studies on insect behavior, physiology, and ecology with minimal impact on other organisms.

- Standardized Insecticide: Allethrin is a well-characterized and commercially available insecticide. This consistency makes it a reliable tool for researchers to use in various experimental settings [].

Here are some specific examples of how Allethrin is used in scientific research:

- Insecticide Development: Researchers use Allethrin as a benchmark insecticide to compare the effectiveness of new insecticides being developed [].

- Insect Resistance Studies: Scientists can use Allethrin to study how insect populations develop resistance to insecticides over time []. This helps researchers understand the evolution of resistance and develop strategies to manage it.

- Behavioral Studies: Allethrin's quick knockdown effect makes it useful in studies on insect behavior. Researchers can use it to observe how insects react to insecticide exposure [].

Allethrin exhibits several notable chemical behaviors due to its structure as an ester and ketone. It can react with strong acids, resulting in the liberation of heat and the formation of alcohols

Biologically, allethrin functions primarily as an insect neurotoxin. Its mechanism involves disrupting normal nerve function in insects, leading to paralysis and death. While it is slightly toxic to bees at standard application rates, it poses significant risks to aquatic organisms, exhibiting high toxicity to fish and other aquatic life forms . Chronic exposure in humans has been linked to alterations in plasma biochemical profiles and potential respiratory issues, including asthma-like symptoms . Furthermore, bioallethrin—a specific isomer of allethrin—has been shown to cause oxidative damage and necrosis in human lymphocytes during in vitro studies .

The synthesis of allethrin involves several chemical processes that typically include the esterification of chrysanthemum-derived compounds. The method generally starts with the reaction of chrysanthemum acid with allyl alcohol under controlled conditions to yield the desired pyrethroid structure. Variations in synthesis can lead to different stereoisomers such as bioallethrin and esbiothrin, which differ in their specific structural configurations .

Allethrin's primary applications are as an insecticide in both household products and agricultural settings. It is commonly found in mosquito coils, ultra-low volume sprays for outdoor mosquito control, and various household insecticides like RAID. Its effectiveness against a broad range of pests makes it a popular choice for pest management strategies worldwide .

Research into the interactions of allethrin with biological systems has revealed significant effects on both human health and environmental safety. Studies indicate that prolonged exposure can lead to central nervous system effects and allergic reactions upon skin contact . Additionally, its high toxicity to aquatic life raises concerns regarding environmental contamination from runoff or improper disposal practices .

Allethrin belongs to a broader class of pyrethroids that share similar insecticidal properties but differ in their chemical structures and biological activities. Here are some comparable compounds:

| Compound | Structure/Isomerism | Toxicity Profile | Unique Features |

|---|---|---|---|

| Bioallethrin | Stereoisomer of allethrin | Highly toxic to fish | Causes oxidative damage to human cells |

| Esbiothrin | Mixture of isomers | Slightly less toxic than allethrin | Different efficacy against certain pests |

| Permethrin | Contains chlorine | Moderately toxic | Broad-spectrum efficacy; used in agriculture |

| Cypermethrin | Contains cyano group | Moderately toxic | Effective against a wider range of insects |

Allethrin's uniqueness lies primarily in its specific structural configuration that allows for effective indoor use while maintaining a relatively lower toxicity profile compared to some other pyrethroids like permethrin and cypermethrin .

Purity

Physical Description

D-trans-allethrin is a clear to amber viscous liquid. A synthetic insecticide structurally similar to pyrethrin.

Yellow liquid with a mild aromatic odor; [EXTOXNET]

PALE YELLOW VISCOUS LIQUID.

VISCOUS LIQUID.

YELLOW VISCOUS LIQUID.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

at 0.013kPa: 140Â °C

at 0.05kPa: 153Â °C

Flash Point

130Â °C

65.6Â °C o.c.

~120Â °C

Heavy Atom Count

Density

Relative density (water = 1): 1.00

Relative density (water = 1): 0.98

LogP

4.78

4.7

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H400 (93.31%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

MeSH Pharmacological Classification

Mechanism of Action

The mechanisms by which pyrethroids alone are toxic are complex and become more complicated when they are co-formulated with either piperonyl butoxide or an organophosphorus insecticide, or both, as these compounds inhibit pyrethroid metabolism. The main effects of pyrethroids are on sodium and chloride channels. Pyrethroids modify the gating characteristics of voltage-sensitive sodium channels to delay their closure. A protracted sodium influx (referred to as a sodium 'tail current') ensues which, if it is sufficiently large and/or long, lowers the action potential threshold and causes repetitive firing; this may be the mechanism causing paraesthesiae. At high pyrethroid concentrations, the sodium tail current may be sufficiently great to prevent further action potential generation and 'conduction block' ensues. Only low pyrethroid concentrations are necessary to modify sensory neurone function.

The interactions of natural pyrethrins and 9 pyrethroids with the nicotinic acetylcholine (ACh) receptor/channel complex of Torpedo electronic organ membranes were studied. None reduced (3)H-ACh binding to the receptor sites, but all inhibited (3)H-labeled perhydrohistrionicotoxin binding to the channel sites in presence of carbamylcholine. Allethrin inhibited binding noncompetitively, but (3)H-labeled imipramine binding competitively, suggesting that allethrin binds to the receptor's channel sites that bind imipramine. The pyrethroids were divided into 2 types according to their action: type A, which included allethrin, was more potent in inhibiting (3)H-H12-HTX binding and acted more rapidly. Type B, which included permethrin, was less potent and their potency increased slowly with time. The high affinities that several pyrethroids have for this nicotinic ACh receptor suggest that pyrethroids may have a synaptic site of action in addition to their well known effects on the axonal channels.

Phosphoinositide breakdown in guinea pig cerebral cortical synaptoneurosomes induced by the Type I pyrethroids allethrin, resmethrin, and permethrin and the Type II pyrethroid deltamethrin and fenvalerate were investigated with various receptor agonists as well as sodium channel blockers and agents. Phosphoinositide breakdown was determined from inositol-phosphate formation by tritiated inositol labeled synaptoneurosomes. All five pyrethroids dose dependently induced phosphoinositide breakdown. Type II pyrethroids exhibited higher potency and deltamethrin was more efficacious than the Type I pyrethroids. Five micromolar tetrodotoxin, a blocker of voltage dependent sodium channels, partially inhibited deltamethrin (85%) and fenvalerate (60%) responses but not allethrin or resmethrin. Fenvalerate induced stimulation of phosphoinositide breakdown was additive with stimulation elicited by the receptor agonists carbamylcholine (1 mM) and norepinephrine (1000 uM) but less than additive with the sodium channel agents batrachotoxin, pumiliotoxin-B, and scorpion venom. Allethrin (100 uM) was less than additive with receptor agonists or sodium channel agents and actually significantly inhibited response to scorpion venom. Effects for 100 uM allethrin with either fenvalerate or deltamethrin were not different from allethrin alone. Ten micromolar allethrin slightly decreased response to 10 to 100 uM deltamethrin. The local anesthetic dibucaine, a sodium channel activation inhibitor, completely blocked deltamethrin induced phosphoinositide breakdown but was much less effective in inhibiting allethrin response. It appears likely that Type-I pyrethroids induce phosphoinositide breakdown through a mechanism other than sodium channel activation while Type-II pyrethroids act in a manner analogous to other sodium channel agents.

For more Mechanism of Action (Complete) data for ALLETHRINS (13 total), please visit the HSDB record page.

Vapor Pressure

Vapor pressure, Pa at 20Â °C:

Vapor pressure, Pa at 25Â °C:

Pictograms

Irritant;Environmental Hazard

Other CAS

584-79-2

28434-00-6

84030-86-4

Absorption Distribution and Excretion

Pyrethrins are absorbed through intact skin when applied topically. When animals were exposed to aerosols of pyrethrins with piperonyl butoxide being released into the air, little or none of the combination was systemically absorbed. /Pyrethrins/

Although limited absorption may account for the low toxicity of some pyrethroids, rapid biodegradation by mammalian liver enzymes (ester hydrolysis and oxidation) is probably the major factor responsible. Most pyrethroid metabolites are promptly excreted, at least in part, by the kidney. /Pyrethroids/

There were no major /metabolic/ differences between sexes, between low and high dose groups, nor between single-dose groups and repeated dose groups. The majority of radioactivity was eliminated within 3 days. Urinary elimination ranged from approximately 25 - 50% and fecal elimination ranged from 50 - 70%. There was no bioaccumulation of residue in tissues. ... /d-trans-Allethrin/

When allethrin labelled with (14)C in the acid moiety or with (3)H in the alcohol moiety was administered orally to male Sprague Dawley rats at levels ranging from 1 to 5 mg/kg body weight, the radiocarbon and tritium from the acid- and alcohol-labellings were eliminated in the urine (30% and 20.7%, respectively) and feces (29% and 27%, respectively) in 48 hr. ... Most of the metabolites excreted in the urine were ester-form metabolites together with two hydrolyzed products, chrysanthemum dicarboxylic acid (CDCA) and allethrolone. ...

Metabolism Metabolites

/IN STUDYING THE METABOLISM OF ALLETHRIN IN HOUSEFLIES, IT WAS FOUND THAT IN/ ALLETHRIN LABELED IN THE KETOCYCLOPENTENYL PORTION OF THE MOLECULE, A METABOLITE THAT BEHAVED AS KETOCYCLOPENTENOL WAS ISOLATED BY PAPER CHROMATOGRAPHY. ... INVESTIGATORS USING ALLETHRIN LABELED IN CHRYSANTHEMUMIC ACID PORTION OF MOLECULE WERE ABLE TO DETECT ONLY TRACES OF ACID IN HOUSEFLY HOMOGENATES OR EXCRETA. ... ONLY TRACES OF UNCHANGED ALLETHRIN WERE RECOVERABLE AND THE BULK OF THE RECOVERED MATERIAL MUST BE A DERIVATIVE OF THE INTACT ESTER OR OF THE ACID.

Allethrin is oxidized not only at the chrysanthemate isobutenyl moiety to the corresponding primary alcohol but also at the allyl group to 1'-hydroxyprop-2'-enyl and 2',3'-dihydroxy-propyl derivatives, or at a methyl group on the cyclopropyl moiety to a hydroxy derivative. Allethrin is also converted to chrysanthemum dicarboxylic acid and allethrolone.

When allethrin was applied topically to houseflies, chromatography indicated the presence of allethrone and chrysanthemic acid in addition to allethrin and three unidentified compounds.

For more Metabolism/Metabolites (Complete) data for ALLETHRINS (10 total), please visit the HSDB record page.

Upon absorption of allethrine , biotransformation takes place through hydrolysis of the central ester bond, oxidative attacks at several sites, and conjugation reactions to produce a complex array of primary and secondary water-soluble metabolites that undergo urinary and biliary excretion. Allethrin is oxidized not only at the chrysanthemate isobutenyl moiety to the corresponding primary alcohol but also at the allyl group to 1'-hydroxyprop-2'-enyl and 2',3'-dihydroxy-propyl derivatives, or at a methyl group on the cyclopropyl moiety to a hydroxy derivative. It is widely accepted that metabolism results in the formation of compounds that have little or no demonstrable toxicity, although the formation of reactive or toxic intermediates cannot be ruled out, and it appears that cleavage of the ester bond results in substantial detoxification. Allethrin is also converted to chrysanthemum dicarboxylic acid and allethrolone. Allethrin leaves the body quickly, mainly in the urine, but also in feces and breath. (L857, A558)

Associated Chemicals

Bioallethrin;28057-48-9

Esbiothrin;260359-57-7

d-Allethrin;231937-89-6

For more Associated Chemicals (Complete) data for ALLETHRINS (7 total), please visit the HSDB record page.

Wikipedia

Nitroscanate

Use Classification

ANTIMICROBIAL AGENTS

Methods of Manufacturing

2-Allyl-3-methyl-2-cyclopenten-4-ol-1-one (allethrone) and chrysanthemum monocarboxlic anhydride in dibutyl ether at 150-175 °C for 3-6 hr are reacted. Upon cooling, the solution is diluted, the chrysanthemum moncarboxlic acid byproduct is removed by saponification, the organic phase is washed with water, and the solvent evaporated.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Allethrin (technical grade) as Class III: slightly hazardous; Main Use: insecticide.

The first pyrethroid pesticide, allethrin, was identified in 1949. Allethrin and other pyrethroids with a basic cyclopropane carboxylic ester structure are type I pyrethroids. ... All pyrethroids can exist as at least four stereoisomers, each with different biological activities. They are marketed as racemic mixtures or as single isomers. In commercial formulations, the activity of pyrethroids is usually enhanced by the addition of a synergist such as piperonyl butoxide, which inhibits metabolic degradation of the active ingredient.

ALLETHRIN IS ALLYL HOMOLOG OF CINERIN I, WHICH IS ONE OF THE CONSTITUENTS OF PYRETHRUM, OLDEST KNOWN INSECTICIDE.

/Pyrethroids/ are modern synthetic insecticides similar chemically to natural pyrethrins, but modified to increase stability in the natural environment. /Pyrethroids/

For more General Manufacturing Information (Complete) data for ALLETHRINS (11 total), please visit the HSDB record page.

Analytic Laboratory Methods

AOAC Method 953.05. Allethrin (Technical) and Pesticide Formulations by Titrimetric Method. Method: AOAC 953.05; Procedure: titrimetric method; Analyte: allethrin (technical); Matrix: pesticide formulations; Detection Limit: not provided.[Association of Official Analytical Chemists. Official Methods of Analysis. 15th ed. and Supplements. Washington, DC: Association of Analytical Chemists, 1990, p. V1 164] **PEER REVIEWED**

AOAC Method 973.12. D-trans Allethrin in Pesticide Formulations by Gas Chrromatagraphic Method.

A method for the detection of allethrin ... in mosquito coils was developed by the combination of shaking extraction /with toluene and formic acid/ and gas chromatography . ... The recovery of allethrin in various contents from the coils was 96.6-97.1% with a 1.2-1.5% coefficient of variation.

For more Analytic Laboratory Methods (Complete) data for ALLETHRINS (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Store in a closed drum in a cool, dry place.

Interactions

Diazepam delayed the onset of action of deltamethrin, but not of allethrin, in both the mouse and cockroach.

... The ability of agents which alter neurotransmission to prevent or potentiate the effect of convulsive doses of technical grade (15.5% cis, 84.5% trans) allethrin was examined. Intraperitoneal pretreatment with drugs which block noradrenergic receptors or norepinephrine synthesis such as pentobarbital, chlorpromazine, phentolamine, and reserpine depressed the tremor induced by allethrin. The inhibitory effect of reserpine was reversed by phenylephrine. Both the serotonergic blocker, methysergide and the serotonin depletor, p-chlorophenylalanine potentiated the effect of allethrin. Thus, allethrin produces its neurotoxic responses in mice by acting on the brain and spinal levels. Furthermore, adrenergic excitatory and serotonergic inhibitory mechanisms may be involved in the neural pathway through which the allethrin-induced tremor is evoked.

Synergists for pyrethroid /insecticidal activity/ may include the following: sesamin, sesamolin, piperonyl-butoxide, Tropital, Sesamex, propyl-isomer, satroxan, sulfoxide, piperonylcyclonene, MGK 264, Synepirin 500, and SKF 5254. /Pyrethroids, data derived from table/

For more Interactions (Complete) data for ALLETHRINS (8 total), please visit the HSDB record page.

Stability Shelf Life

Decomposed by uv light.

Hydrolyzed in alkaline media.

Pyrethrins ... /are/ stable for long periods in water-based aerosols where ... emulsifiers give neutral water systems. /Pyrethrins/

Dates

2: Chedik L, Bruyere A, Le Vee M, Stieger B, Denizot C, Parmentier Y, Potin S, Fardel O. Inhibition of Human Drug Transporter Activities by the Pyrethroid Pesticides Allethrin and Tetramethrin. PLoS One. 2017 Jan 18;12(1):e0169480. doi: 10.1371/journal.pone.0169480. eCollection 2017. PubMed PMID: 28099443; PubMed Central PMCID: PMC5242521.

3: Madhubabu G, Yenugu S. Allethrin induces oxidative stress, apoptosis and calcium release in rat testicular carcinoma cells (LC540). Toxicol In Vitro. 2014 Dec;28(8):1386-95. doi: 10.1016/j.tiv.2014.07.008. Epub 2014 Jul 27. PubMed PMID: 25072698.